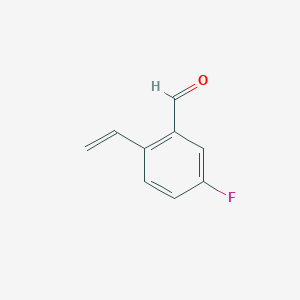

5-Fluoro-2-vinyl-benzaldehyde

Description

Significance of Fluorine Substitution in Aromatic Systems for Modulating Chemical Reactivity and Synthetic Utility

The introduction of fluorine into an aromatic ring has become a powerful strategy in medicinal chemistry and materials science. nih.govnih.gov Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere of a hydrogen atom, yet it imparts vastly different electronic properties. chemie-brunschwig.chresearchgate.net The strong electron-withdrawing inductive effect of fluorine can significantly alter the acidity of nearby protons, influence the electron density of the aromatic π-system, and modify the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. nih.govmolport.com This C-F bond is significantly stronger than a C-H bond, enhancing thermal and oxidative stability. chemie-brunschwig.ch

Furthermore, fluorine substitution can affect the reactivity of the aromatic ring itself. While it deactivates the ring towards electrophilic aromatic substitution, it activates it towards nucleophilic aromatic substitution (SNAr), providing alternative synthetic pathways that are not feasible with non-fluorinated analogues. molport.com This modulation of reactivity and physicochemical properties makes fluorine a key element in the design of advanced organic molecules with tailored functions. nih.gov

Overview of Vinyl Functionality as a Versatile Synthetic Handle in Organic Transformations

The vinyl group, a simple carbon-carbon double bond, is an exceptionally versatile functional group in organic synthesis. sigmaaldrich.com It serves as a key participant in numerous carbon-carbon bond-forming reactions, most notably in transition metal-catalyzed cross-coupling reactions. organic-chemistry.org Methods such as the Suzuki-Miyaura (using organoboron reagents), Heck (using alkenes), Stille (using organotin compounds), and Negishi (using organozinc compounds) couplings frequently employ vinyl groups to construct complex molecular architectures from simpler precursors. libretexts.orgmdpi.com The vinyl group's ability to act as both a coupling partner and a precursor for other functionalities, such as through oxidation, reduction, or addition reactions, makes it an invaluable tool for synthetic chemists. Its presence in a molecule opens up a wide range of potential transformations, enabling the efficient assembly of dienes, styrenes, and other conjugated systems. nih.gov

Positioning 5-Fluoro-2-vinyl-benzaldehyde within the Landscape of Advanced Organic Synthesis

5-Fluoro-2-vinyl-benzaldehyde is a bifunctional aromatic compound that strategically combines the features of its constituent parts. The molecule consists of a benzaldehyde (B42025) ring substituted with a fluorine atom at the C-5 position and a vinyl group at the C-2 position. The fluorine atom acts as a strong electron-withdrawing group, rendering the molecule "electron-deficient". This electronic property influences the reactivity of both the aldehyde and the vinyl groups.

The synthesis of 5-Fluoro-2-vinyl-benzaldehyde is most practically achieved through a palladium-catalyzed cross-coupling reaction. A common starting material is 2-bromo-5-fluorobenzaldehyde, which is commercially available. sigmaaldrich.comresearchgate.netchemicalbook.com This aryl halide can be coupled with a vinylating agent, such as potassium vinyltrifluoroborate, in a Suzuki-Miyaura reaction to install the vinyl group. nih.gov

Table 1: Synthetic Parameters for Suzuki-Miyaura Vinylation

| Parameter | Description | Reference |

| Aryl Halide | 2-Bromo-5-fluorobenzaldehyde | chemicalbook.com |

| Vinyl Source | Potassium vinyltrifluoroborate | nih.govfishersci.co.uk |

| Catalyst | Palladium complex, e.g., PdCl₂(dppf) | |

| Base | Inorganic base, e.g., Cs₂CO₃ or K₂CO₃ | nih.gov |

| Solvent | Aprotic solvent like THF or Toluene, often with water | nih.gov |

In advanced organic synthesis, 5-Fluoro-2-vinyl-benzaldehyde serves as a versatile intermediate. Its aldehyde and vinyl groups are positioned ortho to each other, making it an ideal substrate for intramolecular reactions and cascade cyclizations. The parent compound, 2-vinylbenzaldehyde (B1595024), is known to participate in reactions to form complex heterocyclic systems like indanones and benzo[b]carbazoles. The fluorine atom in 5-Fluoro-2-vinyl-benzaldehyde modifies this reactivity, potentially enhancing reaction rates or altering selectivity, making it a valuable building block for creating novel fluorinated analogues of complex bioactive molecules. For instance, it has been documented as a suitable substrate in nickel-catalyzed arylbenzylation reactions.

Table 2: Physicochemical Properties of 5-Fluoro-2-vinyl-benzaldehyde

| Property | Value | Reference |

| IUPAC Name | 2-ethenyl-5-fluorobenzaldehyde | nih.gov |

| CAS Number | 1228180-96-8 | nih.gov |

| Molecular Formula | C₉H₇FO | nih.gov |

| Molecular Weight | 150.15 g/mol | nih.gov |

| Canonical SMILES | C=CC1=C(C=C(C=C1)F)C=O | nih.gov |

Table 3: Representative Spectroscopic Data for 5-Fluoro-2-vinyl-benzaldehyde

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Reference |

| ¹H NMR | Aldehyde Proton (CHO) | ~9.9 - 10.1 ppm | |

| Vinyl Protons (CH=CH₂) | ~5.3 - 7.0 ppm (complex pattern) | ||

| Aromatic Protons (Ar-H) | ~7.2 - 8.0 ppm | ||

| ¹³C NMR | Aldehyde Carbonyl (C=O) | ~190 - 192 ppm | |

| Vinyl Carbons (C=C) | ~125 - 138 ppm | ||

| Aromatic Carbons (C-F) | ~160 - 165 ppm (large C-F coupling) | organicchemistrydata.org | |

| FT-IR | Aldehyde C=O Stretch | ~1700 cm⁻¹ | |

| Vinyl C=C Stretch | ~1630 cm⁻¹ |

Properties

IUPAC Name |

2-ethenyl-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-2-7-3-4-9(10)5-8(7)6-11/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGKENUEKMBDCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Reactions of 5 Fluoro 2 Vinyl Benzaldehyde

Reactivity Profile of the Aldehyde Functionality

The aldehyde group is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. ncert.nic.in While aromatic aldehydes are generally less reactive than their aliphatic counterparts due to resonance stabilization, the presence of an electron-withdrawing fluorine atom can modulate this reactivity. quora.com

Nucleophilic Addition Reactions

The carbonyl carbon of 5-Fluoro-2-vinyl-benzaldehyde serves as an electrophilic site for a variety of nucleophiles. These reactions typically involve the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield the final addition product. ncert.nic.in This process is fundamental to many synthetic transformations. youtube.com

Common nucleophilic addition reactions applicable to this aldehyde include:

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN), often catalyzed by a base, is expected to yield the corresponding cyanohydrin. ncert.nic.in

Acetal Formation: In the presence of an alcohol and an acid catalyst, 5-Fluoro-2-vinyl-benzaldehyde can be converted to an acetal, which serves as a protective group for the aldehyde functionality. ncert.nic.in

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) would lead to the formation of secondary alcohols.

The selective coupling of vinyl-containing molecules with aldehydes is a powerful tool for creating enantiomerically enriched secondary alcohols through catalyzed reductive coupling processes. nih.gov

| Reaction Type | Nucleophile | Expected Product |

|---|---|---|

| Cyanohydrin Formation | CN⁻ (from HCN/base) | 2-(5-fluoro-2-vinylphenyl)-2-hydroxyacetonitrile |

| Acetal Formation | 2 eq. ROH, H⁺ | 1-(diethoxymethyl)-5-fluoro-2-vinylbenzene |

| Grignard Reaction | R-MgX | 1-(5-fluoro-2-vinylphenyl)-1-alkanol |

Condensation Reactions (e.g., Aldol (B89426) Condensation, Meldrum's Acid Adduct Formation)

Lacking α-hydrogens, 5-Fluoro-2-vinyl-benzaldehyde cannot self-condense via an aldol reaction. However, it can act as the electrophilic partner in a crossed-aldol (or Claisen-Schmidt) condensation with a ketone or another aldehyde that possesses α-hydrogens. mnstate.edu This reaction, typically base-catalyzed, involves the formation of an enolate from the carbonyl partner, which then attacks the aldehyde group of 5-Fluoro-2-vinyl-benzaldehyde. The resulting β-hydroxy carbonyl compound readily dehydrates to form a conjugated α,β-unsaturated system. ncert.nic.inmagritek.com

Furthermore, 5-Fluoro-2-vinyl-benzaldehyde is expected to undergo Knoevenagel condensation with active methylene (B1212753) compounds like malonic esters or Meldrum's acid. Studies on the closely related 2-(1-phenylvinyl)benzaldehyde have shown that it reacts with Meldrum's acid and malonates to yield cyclized indene (B144670) and benzofulvene derivatives under specific conditions. nih.gov The initial step is a Knoevenagel condensation, which can be followed by an intramolecular cyclization. nih.gov

| Condensation Type | Reagent | Key Intermediate/Product |

|---|---|---|

| Claisen-Schmidt Condensation | Acetone (in base) | 4-(5-fluoro-2-vinylphenyl)but-3-en-2-one |

| Knoevenagel Condensation | Meldrum's Acid | Benzylidene Meldrum's acid adduct, potentially leading to cyclized products |

Oxidative and Reductive Transformations

The aldehyde functionality is readily susceptible to both oxidation and reduction.

Oxidation: 5-Fluoro-2-vinyl-benzaldehyde can be oxidized to the corresponding carboxylic acid, 5-fluoro-2-vinyl-benzoic acid. This transformation can be achieved using a variety of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or Tollens' reagent. ncert.nic.in The vinyl group may also be susceptible to oxidation under harsh conditions.

Reduction: The aldehyde can be selectively reduced to a primary alcohol, (5-fluoro-2-vinyl-phenyl)methanol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed, although this may also reduce the vinyl group depending on the catalyst and conditions used.

Reactivity Profile of the Vinyl Moiety

The vinyl group of 5-Fluoro-2-vinyl-benzaldehyde behaves as a substituted styrene (B11656), making it a versatile handle for carbon-carbon bond formation and functionalization.

Cycloaddition Reactions (e.g., [2+2], [3+2], and [4+2] Cycloadditions)

The electron-rich double bond of the vinyl group can participate in various cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): The vinyl group can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. The reactivity of the vinyl group as a dienophile is influenced by the electronic nature of the substituted aromatic ring.

[3+2] Cycloaddition: This reaction involves the combination of the vinyl group (a dipolarophile) with a 1,3-dipole, such as an azide, nitrile oxide, or azomethine ylide, to construct a five-membered heterocyclic ring. acs.org

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are characteristic reactions of styrene derivatives. acs.org Under UV irradiation, 5-Fluoro-2-vinyl-benzaldehyde could potentially dimerize or react with other alkenes to form cyclobutane (B1203170) rings. acs.org

Olefin Metathesis Reactions

As a terminal alkene, 5-Fluoro-2-vinyl-benzaldehyde is a suitable substrate for olefin metathesis, a powerful reaction for the formation of carbon-carbon double bonds. nih.gov This reaction is typically catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts) or molybdenum. organic-chemistry.orgharvard.edu

Cross-Metathesis (CM): The compound can react with another olefin in a cross-metathesis reaction to generate a new, substituted alkene. sigmaaldrich.com This allows for the coupling of the 5-fluoro-2-formylphenyl moiety with a wide range of other molecules. The equilibrium of the reaction can often be driven by the removal of the volatile by-product, ethene. organic-chemistry.org

Ring-Closing Metathesis (RCM): While not applicable to the molecule itself, if 5-Fluoro-2-vinyl-benzaldehyde is incorporated into a larger structure containing another double bond, RCM can be employed to form a cyclic structure. nih.govsigmaaldrich.com

| Reaction Type | Reactant Class | Expected Product Class | Catalyst Example |

|---|---|---|---|

| [4+2] Cycloaddition | Conjugated Diene (e.g., Butadiene) | Cyclohexene derivative | Thermal/Lewis Acid |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Phenyl azide) | Triazoline derivative | Thermal |

| Cross-Metathesis | Alkene (R-CH=CH₂) | Stilbene derivative | Grubbs' Catalyst |

Electrophilic and Radical Additions to the Vinyl Group

The vinyl group of 5-Fluoro-2-vinyl-benzaldehyde serves as a primary site for addition reactions, susceptible to attack by both electrophiles and radicals. The nature of the substituent groups on the aromatic ring significantly modulates the electron density of the carbon-carbon double bond, thereby influencing the rate and outcome of these additions.

Electrophilic Addition:

In electrophilic additions, the electron-withdrawing nature of both the ortho-aldehyde (-CHO) and the meta-fluoro (-F) groups deactivates the vinyl group towards electrophilic attack. The aldehyde group exerts a strong -I (inductive) and -M (mesomeric) effect, while the fluorine atom contributes a strong -I effect and a weaker +M effect. The cumulative effect is a reduction in the nucleophilicity of the vinyl double bond compared to unsubstituted styrene.

Despite this deactivation, electrophilic additions can still proceed, often requiring more forcing conditions. The regioselectivity of these reactions is governed by the stability of the resulting carbocation intermediate. According to Markovnikov's rule, the electrophile (e.g., H⁺ in the addition of HBr) will add to the terminal carbon of the vinyl group (Cβ), leading to the formation of a more stable benzylic carbocation at the carbon adjacent to the aromatic ring (Cα). The presence of the electron-withdrawing groups will destabilize this carbocation, but the benzylic position still offers greater stabilization through resonance with the aromatic ring compared to a primary carbocation at the terminal position.

| Reactant | Reagent | Product | Regioselectivity |

| 5-Fluoro-2-vinyl-benzaldehyde | HBr | 2-(1-Bromoethyl)-5-fluorobenzaldehyde | Markovnikov |

| 5-Fluoro-2-vinyl-benzaldehyde | H₂O, H⁺ | 5-Fluoro-2-(1-hydroxyethyl)benzaldehyde | Markovnikov |

Radical Addition:

Radical additions to the vinyl group of 5-Fluoro-2-vinyl-benzaldehyde proceed via a different mechanism and can exhibit anti-Markovnikov regioselectivity, particularly in the presence of a radical initiator. In the case of the addition of HBr initiated by peroxides, the bromine radical (Br•) is the initial attacking species. It adds to the terminal carbon (Cβ) of the vinyl group to generate a more stable benzylic radical at Cα. This benzylic radical is stabilized by resonance with the aromatic ring. Subsequent abstraction of a hydrogen atom from HBr yields the anti-Markovnikov product.

The electron-withdrawing substituents on the aromatic ring can influence the rate of radical addition. While they may slightly destabilize the benzylic radical intermediate, their effect is generally less pronounced than in electrophilic additions.

| Reactant | Reagent | Product | Regioselectivity |

| 5-Fluoro-2-vinyl-benzaldehyde | HBr, Peroxides | 2-(2-Bromoethyl)-5-fluorobenzaldehyde | Anti-Markovnikov |

| 5-Fluoro-2-vinyl-benzaldehyde | Thiol (RSH), Initiator | 5-Fluoro-2-(2-(R-thio)ethyl)benzaldehyde | Anti-Markovnikov |

Influence of the Fluorine Atom and Aromatic Ring System on Overall Reactivity and Regioselectivity

The fluorine atom at the 5-position (meta to the vinyl group and para to the aldehyde) primarily exerts a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density of the aromatic ring and, by extension, the vinyl group, making the molecule less susceptible to electrophilic attack. Its mesomeric effect (+M) is weaker and is directed to the ortho and para positions relative to itself.

In the context of additions to the vinyl group, the electronic effects of the ring substituents are critical for determining regioselectivity . As discussed, in electrophilic additions, the formation of the more stable benzylic carbocation is favored, leading to Markovnikov products. The electron-withdrawing nature of the substituents destabilizes this carbocation, potentially slowing down the reaction rate but not typically altering the regiochemical outcome. In radical additions, the stability of the benzylic radical intermediate dictates the formation of anti-Markovnikov products.

Cascade and Multicomponent Reactions Involving 5-Fluoro-2-vinyl-benzaldehyde

The bifunctional nature of 5-Fluoro-2-vinyl-benzaldehyde, possessing both an aldehyde and a vinyl group in close proximity, makes it an excellent substrate for cascade and multicomponent reactions. These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation.

Cascade Reactions:

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step is the substrate for the next. The ortho-positioning of the vinyl and aldehyde groups in 5-Fluoro-2-vinyl-benzaldehyde is ideal for facilitating such sequences, often leading to the formation of heterocyclic structures.

For instance, a reaction could be initiated at the aldehyde, forming an intermediate that then undergoes an intramolecular reaction with the vinyl group. An example is the potential for intramolecular [4+2] cycloadditions (Diels-Alder reactions) where the vinyl group acts as a dienophile and a diene is generated in situ from the aldehyde functionality. Another possibility is a cascade involving an initial nucleophilic addition to the aldehyde followed by an intramolecular cyclization onto the vinyl group.

Multicomponent Reactions (MCRs):

MCRs are one-pot reactions where three or more reactants combine to form a single product that incorporates portions of all the starting materials. 5-Fluoro-2-vinyl-benzaldehyde can participate in MCRs by leveraging the reactivity of both its aldehyde and vinyl functionalities.

A plausible MCR could involve the reaction of 5-Fluoro-2-vinyl-benzaldehyde with an amine and a source of cyanide (a Strecker-type reaction) or an isocyanide (an Ugi-type reaction) at the aldehyde group, followed by a subsequent intramolecular reaction involving the vinyl group. Alternatively, the vinyl group could participate in a cycloaddition reaction with a diene, while the aldehyde reacts with another component in the mixture. The presence of the fluorine atom can influence the electronic properties of the intermediates in these reactions, potentially affecting reaction rates and yields.

The table below summarizes some potential cascade and multicomponent reaction types involving 5-Fluoro-2-vinyl-benzaldehyde.

| Reaction Type | Reactants | Potential Product Class |

| Cascade (Intramolecular Cycloaddition) | 5-Fluoro-2-vinyl-benzaldehyde, Diene Precursor | Fused Polycyclic Heterocycles |

| Cascade (Nucleophilic Addition-Cyclization) | 5-Fluoro-2-vinyl-benzaldehyde, Nucleophile | Dihydroisobenzofuran derivatives |

| Multicomponent (Ugi-type) | 5-Fluoro-2-vinyl-benzaldehyde, Amine, Isocyanide, Carboxylic Acid | Complex Acyclic or Heterocyclic Adducts |

| Multicomponent (Diels-Alder/Condensation) | 5-Fluoro-2-vinyl-benzaldehyde, Diene, Amine | Functionalized Tetrahydroquinoline derivatives |

These examples highlight the synthetic utility of 5-Fluoro-2-vinyl-benzaldehyde as a versatile building block for the efficient synthesis of complex organic molecules.

Following a comprehensive search for scientific literature, it has been determined that there is no available research specifically detailing the use of 5-Fluoro-2-vinyl-benzaldehyde as a direct building block for the synthesis of the heterocyclic and conjugated systems outlined in the requested article structure.

The search for synthetic routes to the following derivatives from 5-Fluoro-2-vinyl-benzaldehyde did not yield any specific methods, reaction schemes, or structural characterization data:

Oxazoline Derivatives

Pyrimidine (B1678525) Derivatives

Quinoxaline Derivatives

Benzoxaborole Derivatives with Vinyl Substituents

Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans

Conjugated Systems and Extended Chromophores

While general synthetic methods for these classes of compounds are widely documented, literature explicitly employing 5-Fluoro-2-vinyl-benzaldehyde as the starting material could not be located. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on the specified chemical compound.

Synthesis and Structural Characterization of Advanced Derivatives of 5 Fluoro 2 Vinyl Benzaldehyde

Design and Synthesis of Chiral Derivatives and Enantioselective Pathways

The creation of chiral molecules from achiral starting materials is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials. 5-Fluoro-2-vinyl-benzaldehyde presents two key functional groups for such transformations: the aldehyde and the vinyl group. Both are amenable to a variety of enantioselective reactions, allowing for the introduction of stereocenters with high fidelity. The design of synthetic pathways to chiral derivatives of this compound focuses on leveraging established and novel catalytic systems to control the three-dimensional arrangement of atoms at the newly formed stereocenters.

Research into the enantioselective transformation of substituted benzaldehydes is extensive. Methodologies such as asymmetric reduction, alkylation, and aldol (B89426) reactions of the aldehyde group, as well as asymmetric epoxidation, dihydroxylation, or cyclopropanation of the vinyl group, are well-established strategies for generating chirality. The selection of a specific pathway is often dictated by the desired target structure and the compatibility of the reagents and catalysts with the substrate's dual reactivity.

For instance, the enantioselective addition of organometallic reagents to the aldehyde function is a direct method to produce chiral secondary alcohols. This transformation can be mediated by chiral ligands complexed to a metal center, which create a chiral environment around the reaction site, thereby directing the approach of the nucleophile to one face of the aldehyde.

While specific detailed research findings on the enantioselective synthesis of derivatives directly from 5-Fluoro-2-vinyl-benzaldehyde are not prominently available in the surveyed literature, we can extrapolate from established methodologies for structurally similar compounds. The following data table is a representative example of how such research findings would be presented, based on a hypothetical enantioselective addition of an ethyl group to the aldehyde. This illustrates the type of data generated in such studies.

Interactive Data Table: Hypothetical Enantioselective Ethyl-Addition to 5-Fluoro-2-vinyl-benzaldehyde

| Entry | Chiral Catalyst/Ligand | Reagent | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (R)-CBS Catalyst | Et₂Zn | Toluene | -20 | 92 | 95 (R) |

| 2 | (S)-Proline | Et₂Zn | Hexane | 0 | 75 | 88 (S) |

| 3 | Chiral Salen-Cr Complex | EtMgBr | THF | -78 | 85 | 91 (R) |

| 4 | TADDOL-Ti Complex | EtMgBr | Ether | -78 | 89 | 93 (S) |

Note: The data presented in this table is hypothetical and serves to illustrate the format and nature of research findings in this area. It is based on typical results for enantioselective additions to aromatic aldehydes.

The design of these enantioselective pathways involves careful consideration of the steric and electronic properties of both the substrate and the catalyst. The fluorine atom at the 5-position of the benzaldehyde (B42025) ring can influence the electronic nature of the aldehyde, potentially affecting its reactivity and the stereochemical outcome of the reaction. Similarly, the ortho-vinyl group introduces steric bulk that can be exploited for stereodifferentiation.

Future research in this area would likely focus on the application of modern organocatalysis and transition-metal catalysis to 5-Fluoro-2-vinyl-benzaldehyde. For example, chiral N-heterocyclic carbenes (NHCs) could be employed to catalyze asymmetric benzoin or Stetter reactions, while chiral phosphoric acids could mediate enantioselective additions to the aldehyde. The vinyl group could be a substrate for enantioselective hydroformylation or Heck reactions using chiral phosphine ligands. The exploration of these pathways will undoubtedly lead to a diverse array of novel, enantioenriched compounds with potential applications in various fields of chemical science.

Advanced Spectroscopic Characterization Methodologies for 5 Fluoro 2 Vinyl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, different NMR techniques can map out the carbon framework, identify proton environments, and probe the surroundings of heteroatoms like fluorine.

Proton NMR (¹H NMR) for Elucidating Proton Environments

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons in a molecule. For 5-Fluoro-2-vinyl-benzaldehyde, distinct signals are expected for the aldehyde, vinyl, and aromatic protons.

Aldehyde Proton: The proton of the aldehyde group (-CHO) is highly deshielded due to the electronegativity of the adjacent oxygen atom and typically appears as a singlet in the downfield region of the spectrum, generally between 9.5 and 10.5 ppm. docbrown.info

Aromatic Protons: The three protons on the benzene (B151609) ring will exhibit complex splitting patterns due to spin-spin coupling with each other and coupling to the fluorine atom. Their chemical shifts are typically found between 7.0 and 8.0 ppm. The electron-withdrawing effects of the aldehyde and fluorine substituents and the electron-donating effect of the vinyl group will influence their precise locations.

Vinyl Protons: The vinyl group (-CH=CH₂) gives rise to three distinct protons, often labeled as Hₐ, Hₑ(cis), and Hₑ(trans). These protons form a complex system due to geminal (²J), cis (³J), and trans (³J) couplings, resulting in characteristic doublet of doublets patterns. The proton attached to the same carbon as the aromatic ring (Hₐ) typically resonates around 6.5-7.5 ppm, while the terminal vinyl protons (Hₑ) appear further upfield, between 5.0 and 6.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for 5-Fluoro-2-vinyl-benzaldehyde Data is estimated based on analogous compounds like benzaldehyde (B42025) and other substituted aromatic systems.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) |

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet (m) |

| Vinyl (-CH=) | 6.5 - 7.5 | Doublet of Doublets (dd) |

| Vinyl (=CH₂) | 5.0 - 6.0 | Doublet of Doublets (dd) |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. In the spectrum of 5-Fluoro-2-vinyl-benzaldehyde, nine distinct signals are expected, corresponding to the nine carbon atoms.

Carbonyl Carbon: The carbon of the aldehyde group is the most deshielded, with a characteristic chemical shift in the range of 190-200 ppm. docbrown.info

Aromatic Carbons: The six aromatic carbons typically resonate between 110 and 165 ppm. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF), appearing as a doublet. Other aromatic carbons will also exhibit smaller couplings to fluorine.

Vinyl Carbons: The two carbons of the vinyl group will appear in the region of 115-140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 5-Fluoro-2-vinyl-benzaldehyde Data is estimated based on analogous compounds like benzaldehyde and fluorinated aromatic systems. docbrown.inforsc.org

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aldehyde (C=O) | 190 - 200 |

| Aromatic (C-F) | 160 - 165 (with large ¹JCF coupling) |

| Aromatic (C-CHO) | 135 - 140 |

| Aromatic (C-vinyl) | 138 - 145 |

| Aromatic (C-H) | 115 - 135 |

| Vinyl (-CH=) | 130 - 140 |

| Vinyl (=CH₂) | 115 - 125 |

Fluorine-19 NMR (¹⁹F NMR) for Analyzing Fluorine Chemical Environments

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. azom.com The chemical shift of the fluorine nucleus is very sensitive to its electronic environment. For 5-Fluoro-2-vinyl-benzaldehyde, a single resonance is expected. The chemical shift for a fluorine atom on a benzene ring typically appears in a range between -100 and -140 ppm relative to a standard like CFCl₃. rsc.org The signal will be split into a multiplet due to coupling with the neighboring aromatic protons (ortho and meta couplings). This technique is crucial for confirming the presence and position of the fluorine substituent. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

2D NMR experiments are powerful tools for establishing the complete molecular structure by revealing correlations between different nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). sdsu.edu For 5-Fluoro-2-vinyl-benzaldehyde, COSY would show cross-peaks between adjacent aromatic protons and within the vinyl proton system, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. sdsu.edu It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. sdsu.edu HMBC is critical for piecing together the molecular fragments. For instance, it would show correlations from the aldehyde proton to the C1 and C2 carbons of the aromatic ring, and from the vinyl protons to the C2 carbon, definitively confirming the substitution pattern on the benzene ring.

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides information on molecules tumbling freely, solid-state NMR (ssNMR) characterizes molecules in their solid form. This technique is invaluable for studying materials where single crystals for X-ray diffraction cannot be grown. For 5-Fluoro-2-vinyl-benzaldehyde, ssNMR could be used to:

Investigate different crystalline forms (polymorphism).

Determine intermolecular packing arrangements in the solid state.

Analyze the conformation of the molecule as it exists in a crystal lattice, which may differ from its average conformation in solution. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to enhance signal and resolution in the solid state.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. labmanager.com Each functional group has characteristic vibrations, making these techniques excellent for functional group identification.

For 5-Fluoro-2-vinyl-benzaldehyde, key vibrational bands would include:

Aldehyde Group: A strong, sharp absorption for the C=O stretch is expected around 1690-1710 cm⁻¹; its position is lowered from a typical aliphatic aldehyde due to conjugation with the aromatic ring. libretexts.org Additionally, two characteristic C-H stretching bands for the aldehyde proton are expected between 2700-2860 cm⁻¹, often appearing as a doublet due to Fermi resonance. libretexts.orgspectroscopyonline.com

Aromatic Ring: C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region. C-H out-of-plane bending bands below 900 cm⁻¹ can help confirm the substitution pattern.

Vinyl Group: The C=C stretch of the vinyl group typically gives a band around 1630 cm⁻¹. Out-of-plane bending vibrations of the vinyl C-H bonds are also characteristic.

C-F Bond: A strong absorption corresponding to the C-F stretching vibration is expected in the fingerprint region, typically between 1250 and 1000 cm⁻¹.

Table 3: Key Predicted IR Absorption Bands for 5-Fluoro-2-vinyl-benzaldehyde Data is estimated based on characteristic vibrational frequencies for functional groups. libretexts.orgspectroscopyonline.com

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1690 - 1710 | Strong |

| Aldehyde | C-H Stretch | 2700 - 2860 | Medium, Doublet |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Vinyl | C=C Stretch | ~1630 | Medium |

| C-F Bond | C-F Stretch | 1000 - 1250 | Strong |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 5-Fluoro-2-vinyl-benzaldehyde, the FT-IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its aldehyde, vinyl, aromatic, and fluoro substituents.

The spectrum of the closely related 2-vinylbenzaldehyde (B1595024) shows key absorptions that can be used as a baseline. nih.gov The introduction of a fluorine atom, as seen in isomers like 3-fluorobenzaldehyde (B1666160) and 4-fluorobenzaldehyde, introduces a strong C-F stretching band. nist.govnist.gov For 5-Fluoro-2-vinyl-benzaldehyde, the conjugation of the aldehyde and vinyl groups with the aromatic ring influences the position of the carbonyl (C=O) stretching frequency, typically shifting it to a lower wavenumber compared to non-conjugated aldehydes. docbrown.infonih.gov

Expected Characteristic FT-IR Absorption Bands for 5-Fluoro-2-vinyl-benzaldehyde:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aldehyde (CHO) | 2830–2695 | Medium, often two bands |

| C=O Stretch | Aldehyde (CHO) | 1710–1685 | Strong |

| C=C Stretch | Aromatic Ring | ~1600, ~1580, ~1450 | Medium to Strong |

| C=C Stretch | Vinyl Group | 1640–1620 | Medium |

| =C-H Stretch | Aromatic & Vinyl | 3100–3000 | Medium |

| =C-H Bending (Out-of-plane) | Vinyl Group | 990–910 and 900-880 | Strong |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy serves as an excellent complement to FT-IR. It measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. While FT-IR is more sensitive to polar bonds (like C=O), Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds, such as the C=C bonds in the aromatic ring and the vinyl group. ias.ac.in

In the Raman spectrum of 5-Fluoro-2-vinyl-benzaldehyde, the aromatic ring and vinyl C=C stretching vibrations are expected to produce strong and sharp signals. The symmetric vibrations of the benzene ring would be particularly prominent. The C=O and C-F bonds would also be Raman active, though their signals might be weaker compared to their intense absorptions in the IR spectrum. Data from related compounds like 2,5-dimethylbenzaldehyde (B165460) and pentafluoro-benzaldehyde can provide insights into the expected Raman shifts for substituted benzaldehydes. ias.ac.inspectrabase.com

Characteristic Vibrational Frequencies of Aldehyde, Vinyl, and C-F Bonds

The specific vibrational frequencies of the key functional groups in 5-Fluoro-2-vinyl-benzaldehyde allow for its definitive identification.

Aldehyde Group: The most prominent features are the strong C=O stretching vibration, which, due to conjugation with the aromatic ring and vinyl group, is expected around 1700 cm⁻¹, and the characteristic C-H stretching doublet between 2830 cm⁻¹ and 2695 cm⁻¹. docbrown.inforesearchgate.net

Vinyl Group: The C=C stretching of the vinyl group typically appears in the 1640-1620 cm⁻¹ region. Furthermore, strong out-of-plane C-H bending vibrations are expected near 990-910 cm⁻¹.

C-F Bond: The carbon-fluorine bond gives rise to a very strong absorption band in the IR spectrum, typically found in the 1250-1100 cm⁻¹ region. This intense band is a key indicator of fluorination in the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.

Precise Molecular Weight Determination and Fragmentation Pattern Analysis

For 5-Fluoro-2-vinyl-benzaldehyde (C₉H₇FO), the nominal molecular weight is 150.15 g/mol . High-Resolution Mass Spectrometry (HRMS) can determine this mass with exceptional accuracy (typically to four or more decimal places), allowing for the unambiguous determination of the elemental formula.

The fragmentation pattern in the mass spectrum provides a molecular fingerprint. Based on the mass spectrum of the parent compound benzaldehyde and the analog 2-vinylbenzaldehyde, a predictable fragmentation pathway can be outlined for 5-Fluoro-2-vinyl-benzaldehyde. nih.govdocbrown.infonist.gov

Predicted Fragmentation Pattern for 5-Fluoro-2-vinyl-benzaldehyde:

| m/z Value | Ion Fragment | Description |

|---|---|---|

| 150 | [C₉H₇FO]⁺˙ | Molecular Ion (M⁺˙) |

| 149 | [C₉H₆FO]⁺ | Loss of a hydrogen radical (M-1) |

| 121 | [C₈H₆F]⁺ | Loss of a formyl radical (M-29) |

The most abundant fragment ions are often the most stable ones. The loss of a hydrogen atom (M-1) and the formyl radical (M-29) are common fragmentation pathways for benzaldehydes. docbrown.info

Isotopic Abundance Analysis for Elemental Composition

HRMS can also provide information about the elemental composition through the analysis of isotopic patterns. The natural abundance of isotopes, particularly ¹³C (approximately 1.1%), results in a small peak at one mass unit higher than the molecular ion peak (the M+1 peak). For a molecule with nine carbon atoms like 5-Fluoro-2-vinyl-benzaldehyde, the theoretical intensity of the M+1 peak would be approximately 9.9% (9 x 1.1%) of the M⁺˙ peak intensity. This information helps to confirm the number of carbon atoms in the molecule. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended conjugated system in 5-Fluoro-2-vinyl-benzaldehyde, which includes the benzene ring, the vinyl group, and the carbonyl group, is responsible for its characteristic UV-Vis absorption spectrum.

Two main types of electronic transitions are expected:

π → π* transitions: These are high-energy transitions that result in strong absorption bands, typically at shorter wavelengths. For benzaldehyde, this transition appears around 248 nm. malayajournal.org The extended conjugation in 5-Fluoro-2-vinyl-benzaldehyde is expected to cause a bathochromic (red) shift, moving this peak to a longer wavelength.

n → π* transitions: This is a lower-energy transition involving the non-bonding electrons of the carbonyl oxygen. It results in a weaker absorption band at a longer wavelength, typically around 283 nm for benzaldehyde. malayajournal.org This transition is also expected to be present in the spectrum of the target molecule.

The UV-Vis spectrum of 4-vinylbenzaldehyde (B157712) shows an absorption maximum, which can be a useful reference point for predicting the spectral properties of 5-Fluoro-2-vinyl-benzaldehyde. researchgate.net

Electronic Transitions and Conjugation Effects

The ultraviolet-visible (UV-Vis) absorption spectrum of 5-fluoro-2-vinyl-benzaldehyde is determined by electronic transitions within its chromophoric system. The core chromophore is the benzaldehyde moiety, which is modified by the presence of fluoro and vinyl auxochromes. These substituents alter the energy levels of the molecular orbitals involved in the transitions. The primary electronic transitions expected for this molecule are the π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic aldehydes, these are typically responsible for strong absorption bands. The key feature of 5-fluoro-2-vinyl-benzaldehyde is the extended conjugation created by the vinyl group at the ortho position to the aldehyde. This vinyl group extends the π-electron system of the benzene ring and the carbonyl group. This extension of conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is expected to result in a bathochromic shift (a shift to longer wavelengths) of the main π → π* absorption band compared to benzaldehyde or 5-fluorobenzaldehyde. For instance, the UV absorption spectrum of the related 4-vinylbenzaldehyde shows a maximum absorption (λmax) that reflects this conjugative effect researchgate.net.

n → π Transitions:* This type of transition involves the excitation of an electron from a non-bonding (n) orbital, primarily located on the oxygen atom of the carbonyl group, to a π* antibonding orbital. These transitions are typically of lower intensity (smaller molar absorptivity, ε) than π → π* transitions and occur at longer wavelengths. In benzaldehyde, this transition is often observed as a weak, broad shoulder. The presence of the vinyl and fluoro substituents can modulate the energy of this transition, though the effect is generally less pronounced than for π → π* transitions.

The fluorine atom at the 5-position acts primarily through an inductive electron-withdrawing effect and a weaker resonance-donating effect. Its influence on the absorption maxima is generally subtle compared to the powerful effect of the extended conjugation from the vinyl group.

Solvent Effects on Absorption Maxima and Intensities

The position (λmax) and intensity (ε) of UV-Vis absorption bands are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The study of these solvent effects provides insight into the nature of the electronic transitions and the change in dipole moment between the ground and excited states.

Effect on n → π Transitions:* The weak n → π* transition of the carbonyl group is expected to exhibit a hypsochromic shift (blue shift, to shorter wavelengths) as the solvent polarity increases, particularly with protic solvents like ethanol (B145695) or water. This is because the non-bonding electrons on the carbonyl oxygen are stabilized by hydrogen bonding with the solvent molecules. This stabilization is stronger for the ground state than the excited state, thus increasing the energy gap for the transition.

Effect on π → π Transitions:* The intense π → π* transition typically undergoes a bathochromic shift (red shift, to longer wavelengths) with increasing solvent polarity. This occurs when the excited state is more polar than the ground state. The polar solvent molecules will orient around the solute molecule and stabilize the more polar excited state to a greater extent than the ground state, thereby decreasing the energy required for the transition.

The anticipated solvent effects for 5-fluoro-2-vinyl-benzaldehyde are summarized in the interactive table below, illustrating the expected shifts in different solvent environments.

| Transition Type | Solvent Type | Expected Shift | Rationale |

|---|---|---|---|

| n → π | Polar Protic (e.g., Ethanol) | Hypsochromic (Blue Shift) | Stabilization of ground state non-bonding electrons via hydrogen bonding. |

| π → π | Polar (e.g., Acetonitrile, Ethanol) | Bathochromic (Red Shift) | Greater stabilization of the more polar π* excited state. |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

While a specific crystal structure for 5-fluoro-2-vinyl-benzaldehyde is not found in the reviewed literature, X-ray crystallography remains the definitive method for elucidating its solid-state structure. Analysis of crystal structures of analogous multi-substituted benzaldehyde derivatives provides a robust framework for predicting its molecular geometry and intermolecular interactions nih.govnih.gov.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

X-ray diffraction analysis would provide precise measurements of the geometric parameters of the molecule. Based on data from similar structures, a set of expected bond lengths and angles can be compiled. The benzaldehyde moiety is expected to be largely planar. The C=O double bond of the aldehyde group will have a length characteristic of conjugated aldehydes. The C-F bond length will be consistent with that of a fluorine atom attached to an sp²-hybridized carbon on an aromatic ring. The vinyl group's C=C double bond and its connection to the ring will also have standard lengths, slightly modulated by conjugation.

Torsional angles are crucial for defining the molecule's conformation. The most significant torsional angle would describe the orientation of the vinyl group relative to the plane of the benzene ring. Steric hindrance between the vinyl group and the ortho-aldehyde group may cause a slight twist from perfect planarity to minimize repulsion.

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C=O (aldehyde) | ~1.21 Å |

| Bond Length | C-F (aromatic) | ~1.35 Å |

| Bond Length | C=C (vinyl) | ~1.34 Å |

| Bond Length | C(aromatic)-C(aromatic) | ~1.39 Å |

| Bond Angle | C-C-O (aldehyde) | ~124° |

| Torsional Angle | C(ring)-C(ring)-C(vinyl)=C(vinyl) | 0-20° (near planar) |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding)

The crystal packing of 5-fluoro-2-vinyl-benzaldehyde would be dictated by a combination of weak intermolecular interactions, which collectively determine the supramolecular architecture.

Hydrogen Bonding: The most prominent hydrogen bond acceptor is the oxygen atom of the aldehyde group. It is highly probable that the crystal structure would feature weak C–H···O hydrogen bonds, where aromatic or vinyl C-H groups act as donors to the carbonyl oxygen of a neighboring molecule. Such interactions are a common motif in the crystal packing of benzaldehyde derivatives and play a significant role in forming molecular assemblies nih.govnih.gov.

π–π Stacking: The extended π-system of the molecule makes it a candidate for π–π stacking interactions. These would likely manifest as offset face-to-face arrangements between the aromatic rings of adjacent molecules, contributing significantly to the cohesive energy of the crystal.

Computational and Theoretical Studies on 5 Fluoro 2 Vinyl Benzaldehyde and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF), Møller–Plesset Perturbation Theory (MP2))

Quantum chemical calculations are fundamental tools for investigating molecular systems. Methods like Hartree-Fock (HF) provide a baseline approximation by considering each electron in the mean field of all others. Møller–Plesset perturbation theory (MP2) improves upon HF by incorporating electron correlation effects, which are crucial for accurately describing many molecular properties. researchgate.net

Density Functional Theory (DFT) has become particularly popular due to its favorable balance of computational cost and accuracy. google.com DFT methods, such as the widely used B3LYP functional, model the electron correlation via a functional of the electron density, making them suitable for a wide range of chemical systems, including aromatic aldehydes. youtube.comnih.gov These methods are instrumental in geometry optimization, electronic property prediction, and spectroscopic simulation. arxiv.orgnih.gov

Geometry optimization is a computational process used to find the minimum energy structure of a molecule, corresponding to its most stable three-dimensional arrangement. psicode.org For molecules with rotatable bonds, this process helps identify different conformers and their relative stabilities. libretexts.org

For benzaldehyde (B42025) and its derivatives, a key conformational feature is the orientation of the aldehyde group (-CHO) relative to the benzene (B151609) ring. This rotation leads to different conformers, often designated as syn or anti (or O-cis and O-trans), depending on the dihedral angle between the C=O bond and an adjacent C-C bond of the ring.

Theoretical calculations, for instance using DFT with the B3LYP functional and 6-311++G(d,p) basis set, can precisely determine bond lengths, bond angles, and dihedral angles for the most stable conformer. A study on the analog 2-Chloro-6-Fluoro Benzaldehyde provides an example of such optimized parameters. researchgate.net

| Parameter | Bond | Calculated Value |

|---|---|---|

| Bond Length (Å) | C1-C2 | 1.403 |

| C1-C6 | 1.391 | |

| C1-C7 | 1.488 | |

| C7=O8 | 1.211 | |

| Bond Angle (°) | C2-C1-C6 | 118.2 |

| C2-C1-C7 | 123.6 | |

| C6-C1-C7 | 118.2 | |

| C1-C7-O8 | 124.6 |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant and are often referred to as the frontier molecular orbitals (FMOs). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. nih.gov A small energy gap suggests that the molecule is more reactive and can be easily polarized, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Computational studies on analogs, such as Schiff bases derived from substituted benzaldehydes, provide insight into these properties. For example, calculations on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate using DFT (B3LYP/6-31+G(d,p)) determined the energies of its frontier orbitals. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -0.26751 |

| ELUMO | -0.18094 |

| Energy Gap (ΔE) | -0.08657 |

The low energy gap observed in this analog indicates a high degree of chemical reactivity and suggests that charge transfer interactions readily occur within the molecule. nih.gov Visualization of the HOMO and LUMO orbitals shows the distribution of electron density, indicating the likely regions for electrophilic and nucleophilic attack.

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive behavior of a molecule. uni-muenchen.de It is calculated by determining the force exerted on a positive test charge at various points on the electron density surface of the molecule. libretexts.org The MESP is typically visualized as a 3D map, where different colors represent regions of varying electrostatic potential.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms. uni-muenchen.dewolfram.com

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or high nuclear charge. These sites are prone to nucleophilic attack. uni-muenchen.dewolfram.com

Green regions represent areas with near-zero potential. wolfram.com

For a molecule like 5-Fluoro-2-vinyl-benzaldehyde, the MESP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. nih.gov Conversely, regions of positive potential (blue) would likely be found around the aldehydic hydrogen and the hydrogen atoms on the aromatic ring and vinyl group. nih.gov This analysis helps identify which parts of the molecule are most likely to interact with other charged or polar species. Studies on various halobenzenes and dinitrobenzenes confirm these general principles of MESP analysis. walisongo.ac.id

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a set of localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds. bohrium.comuba.ar This method provides a quantitative description of the Lewis-like structure of a molecule and reveals stabilizing intramolecular interactions. researchgate.net

A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This energy value represents the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. ijnc.ir Common interactions include the delocalization from a lone pair (LP) or a bonding orbital (σ or π) to an antibonding orbital (σ* or π*).

In substituted benzaldehydes, significant stabilization often arises from the interaction between the lone pairs of the carbonyl oxygen and the antibonding orbitals of the adjacent carbon-carbon and carbon-hydrogen bonds. Furthermore, the π-system of the benzene ring and the vinyl group can engage in extensive hyperconjugative interactions. A DFT study on 4-(Dimethylamino) Benzaldehyde provides an example of such interactions. researchgate.net

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N16 | π(C1-C6) | 43.11 | Lone Pair -> Antibond |

| π(C1-C6) | π(C2-C3) | 20.31 | Pi Bond -> Pi Antibond |

| π(C4-C5) | π(C2-C3) | 17.92 | Pi Bond -> Pi Antibond |

| LP(2) O15 | σ(C7-H14) | 3.00 | Lone Pair -> Antibond |

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Global Electrophilicity Index (ω): ω = μ² / (2η)

Chemical hardness (η) measures the resistance of a molecule to changes in its electron distribution; soft molecules (low η) are more reactive. nih.gov The electrophilicity index (ω) quantifies the ability of a species to accept electrons. nih.gov

Studies on Schiff bases derived from aromatic aldehydes have successfully used these parameters to characterize reactivity. nih.gov

| Parameter | Calculated Value |

|---|---|

| Ionization Potential (I) | 0.26751 |

| Electron Affinity (A) | 0.18094 |

| Chemical Potential (μ) | -0.22422 |

| Chemical Hardness (η) | 0.04328 |

| Electrophilicity Index (ω) | 0.58107 |

The Fukui function is a local reactivity descriptor that identifies which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

Vibrational Frequency Calculations and Spectroscopic Simulations

Vibrational frequency calculations are a powerful computational tool used to predict the infrared (IR) and Raman spectra of a molecule. q-chem.com By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can determine the frequencies and intensities of the fundamental vibrational modes. readthedocs.io

These calculations are essential for several reasons:

Structural Confirmation: A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a transition state or a higher-order saddle point. nih.gov

Spectral Assignment: Theoretical spectra help in the assignment of complex experimental IR and Raman spectra, where bands may overlap or be difficult to interpret. nih.gov

Thermochemical Properties: Vibrational frequencies are used to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and for anharmonicity effects, thereby improving agreement with experimental data. solidstatetechnology.us For example, a study on benzaldehyde using the B3LYP method calculated the carbonyl stretching frequency to be 1780.35 cm⁻¹, which is close to the experimental value. solidstatetechnology.us Research on substituted benzaldehydes, like 2-methoxy-benzaldehyde, shows excellent agreement between calculated and experimental spectra, allowing for confident assignment of vibrational modes. nih.gov

| Vibrational Assignment | Experimental FT-IR | Calculated (B3LYP/6-311++G(d,p)) |

|---|---|---|

| C-H stretch (aldehyde) | 2868 | 2864 |

| C=O stretch | 1703 | 1711 |

| C=C stretch (aromatic) | 1581 | 1592 |

| C-F stretch | 1230 | 1223 |

| C-Cl stretch | 802 | 806 |

Comparative Analysis with Experimental FT-IR and Raman Spectra

A synergistic approach combining experimental spectroscopy with theoretical calculations is crucial for the definitive assignment of vibrational modes. Quantum chemical computations, particularly using DFT methods such as B3LYP with a 6-311++G(d,p) basis set, are employed to calculate the theoretical vibrational frequencies of 5-Fluoro-2-vinyl-benzaldehyde. nih.govmdpi.com The resulting computed spectrum is then compared with experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. walshmedicalmedia.comscialert.net

For 5-Fluoro-2-vinyl-benzaldehyde, key vibrational modes of interest include the stretching vibrations of the carbonyl group (C=O), the vinyl group (C=C), the carbon-fluorine bond (C-F), and the aromatic ring, as well as the characteristic aldehyde C-H stretching. A comparative analysis allows for the unambiguous assignment of these fundamental modes.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|---|

| ν(C=O) | Aldehyde | 1710-1680 | Carbonyl stretching, highly characteristic and intense in IR. |

| ν(C=C) | Vinyl Group | 1640-1620 | Alkene C=C stretching. |

| ν(C=C) | Aromatic Ring | 1600-1450 | Skeletal vibrations of the benzene ring. |

| ν(C-F) | Fluoro Group | 1250-1000 | Carbon-Fluorine stretching, typically a strong band in IR. |

| ν(C-H) | Aldehyde | 2850-2820 and 2750-2720 | Fermi resonance often leads to two distinct C-H stretching bands. |

Isotopic Effects on Vibrational Modes

Isotopic substitution is a powerful technique, both experimentally and computationally, for verifying vibrational assignments. libretexts.org The underlying principle is that replacing an atom with one of its isotopes alters the reduced mass of the system without significantly changing the electronic structure or the force constants of the chemical bonds. libretexts.org This change in mass leads to a predictable shift in the frequencies of vibrational modes involving the substituted atom. nih.gov

The effect is most pronounced when hydrogen is replaced by its heavier isotope, deuterium, due to the doubling of the atomic mass. libretexts.org For 5-Fluoro-2-vinyl-benzaldehyde, selective deuteration of the aldehyde group (CHO to CDO) would cause a significant downshift in the frequencies of the aldehyde C-H stretching and bending modes. This shift provides definitive evidence for the assignment of these specific vibrations. Similar isotopic labeling could be applied to the vinyl group or the aromatic ring to confirm other assignments. Computational studies can accurately predict these isotopic shifts, further strengthening the correlation between theoretical models and experimental reality. nih.govsemanticscholar.org

| Vibrational Mode | Normal Isotopologue (¹H) | Deuterated Isotopologue (²H/D) | Expected Frequency Shift |

|---|---|---|---|

| Aldehyde C-H/C-D Stretch | ~2820 cm⁻¹ | ~2100 cm⁻¹ | Significant downshift due to increased reduced mass. |

| Aldehyde C-H/C-D In-plane Bend | ~1390 cm⁻¹ | ~1000 cm⁻¹ | Substantial downshift confirming mode assignment. |

Topological and Hirshfeld Surface Analyses for Intermolecular Interactions

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify these interactions within a crystal lattice. nih.govscirp.org The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by partitioning the crystal's electron density into regions associated with each molecule. crystalexplorer.net

By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific regions of intermolecular contact. nih.gov The d_norm map uses a color scale where red spots indicate contacts shorter than the van der Waals radii (often hydrogen bonds or other strong interactions), white represents contacts around the van der Waals limit, and blue indicates longer contacts. nih.govmdpi.com For 5-Fluoro-2-vinyl-benzaldehyde, this analysis would reveal the nature of interactions such as C-H···O hydrogen bonds involving the aldehyde, potential C-H···F contacts, π-π stacking between aromatic rings, and C-H···π interactions. nih.gov

| Intermolecular Contact Type | Description | Typical Contribution (%) |

|---|---|---|

| H···H | Represents the largest proportion of contacts in many organic molecules. | 40 - 55 |

| C···H / H···C | Includes C-H···π interactions, contributing to packing stability. mdpi.com | 15 - 25 |

| O···H / H···O | Quantifies C-H···O hydrogen bonds, which are significant directional interactions. researchgate.net | 10 - 20 |

| F···H / H···F | Weak hydrogen bonds involving the fluorine atom. | 5 - 10 |

| C···C | Indicative of π-π stacking interactions between aromatic rings. | 3 - 8 |

Charge Density Distribution and Non-Covalent Interactions

The analysis of the electron charge density distribution, obtained from either high-resolution X-ray diffraction experiments or advanced theoretical calculations, provides fundamental insights into chemical bonding and non-covalent interactions. byu.edursc.org The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful framework for analyzing this distribution. rsc.org Within QTAIM, the topology of the electron density is examined to locate bond critical points (BCPs) that characterize interactions between atoms. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian, can be used to classify interactions as shared (covalent) or closed-shell (non-covalent, like hydrogen bonds and van der Waals forces). rsc.org For 5-Fluoro-2-vinyl-benzaldehyde, this analysis would precisely characterize the strength and nature of the C-H···O and C-H···F hydrogen bonds, quantifying their contribution to the supramolecular architecture.

Molecular Dynamics Simulations for Dynamic Behavior and Solution-Phase Properties

While the aforementioned computational methods are excellent for static, gas-phase, or crystalline systems, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, particularly in solution. arxiv.org MD simulations model the explicit movement of every atom in the system, including the solute (5-Fluoro-2-vinyl-benzaldehyde) and the surrounding solvent molecules, by solving Newton's equations of motion. This approach allows for the investigation of conformational changes, solvent effects on molecular structure, and the time-dependent fluctuations of spectroscopic properties. arxiv.org For example, MD can be used to simulate how solvent-solute interactions might shift the C=O vibrational frequency, providing a more realistic comparison with spectra measured in solution.

Conformational Flexibility and Rotational Barriers

Molecules like 5-Fluoro-2-vinyl-benzaldehyde are not rigid structures; they possess conformational flexibility due to the rotation around single bonds. The most significant rotations are about the bonds connecting the aldehyde and vinyl groups to the aromatic ring. Computational methods can be used to explore the potential energy surface (PES) associated with these rotations. nih.gov

By systematically varying the relevant dihedral angles (e.g., C-C-C=O and C-C-C=C) and calculating the energy at each step, a rotational energy profile can be constructed. This profile reveals the low-energy, stable conformations (minima) and the energy barriers (transition states) that must be overcome for the molecule to convert between them. nih.govuva.es The heights of these rotational barriers determine the rate of interconversion at a given temperature. For 5-Fluoro-2-vinyl-benzaldehyde, these calculations would quantify the energetic preference for planar versus non-planar arrangements of the substituent groups, which is dictated by a balance between the stabilizing effects of π-conjugation and destabilizing steric repulsion.

| Rotation Axis | Relevant Dihedral Angle | Description | Expected Barrier Height (kcal/mol) |

|---|---|---|---|

| Ring – Aldehyde | C2-C1-C(H)=O | Rotation of the aldehyde group relative to the phenyl ring. | 5 - 8 |

| Ring – Vinyl | C1-C2-C(H)=CH₂ | Rotation of the vinyl group relative to the phenyl ring. | 2 - 5 |

Solvent-Solute Interactions and Aggregation Phenomena

The chemical behavior and physical properties of 5-Fluoro-2-vinyl-benzaldehyde and its analogs in solution are intricately linked to the interactions between the solute molecules and the surrounding solvent, as well as the propensity of these molecules to self-associate into larger aggregates. Computational and theoretical studies provide invaluable insights into these phenomena at a molecular level, elucidating the nature of the forces at play and predicting the macroscopic behavior of these compounds in different chemical environments.

Solvent-Solute Interactions

The interactions between a solute and solvent can significantly influence conformational stability, reactivity, and spectroscopic properties. For benzaldehyde derivatives, including 5-Fluoro-2-vinyl-benzaldehyde, the polarity of the solvent plays a crucial role in determining the preferred molecular conformation and the nature of intermolecular interactions.

Computational studies on benzaldehyde and its substituted analogs have demonstrated that the carbonyl group is a primary site for interaction with polar and protic solvents through the formation of hydrogen bonds. Density Functional Theory (DFT) calculations, combined with spectroscopic methods like FT-IR, have been employed to analyze the solvent effects on the vibrational frequencies of the carbonyl group in benzaldehyde. In non-polar solvents, the C=O stretching frequency is observed at a certain value, while in protic solvents like alcohols, a splitting of this peak is often observed. This splitting is attributed to the formation of different types of hydrogen-bonded complexes between the carbonyl oxygen and the solvent molecules.

For instance, in a study of benzaldehyde in various organic solvents, the formation of hydrogen bonds of different strengths was computationally modeled. The calculated interaction energies provide a quantitative measure of the stability of these solvent-solute complexes.

| Solvent | Interaction Energy (kcal/mol) | Type of Interaction |

|---|---|---|

| Methanol | -4.5 | Hydrogen Bond (C=O···H-O) |

| Ethanol (B145695) | -4.2 | Hydrogen Bond (C=O···H-O) |

| Chloroform | -2.1 | Weak Hydrogen Bond (C=O···H-C) |

| Acetonitrile | -1.5 | Dipole-Dipole |

For fluorinated benzaldehydes, the presence of the highly electronegative fluorine atom can influence the electron density distribution in the aromatic ring and on the carbonyl group, thereby modulating the strength of solvent-solute interactions. Theoretical calculations on 2-fluorobenzaldehyde (B47322) have shown that the conformational preference of the aldehyde group (cis or trans relative to the fluorine atom) is sensitive to the solvent's polarity. In non-polar solvents, the cis conformer may be more stable due to intramolecular interactions, while in polar solvents, the trans conformer can be favored due to stronger intermolecular interactions with the solvent.

The vinyl group in 5-Fluoro-2-vinyl-benzaldehyde introduces another site for potential interactions, particularly with solvents capable of engaging in π-interactions. However, the dominant interactions are still expected to be with the polar aldehyde group.

Aggregation Phenomena

The self-assembly of molecules into aggregates is a phenomenon driven by a balance of intermolecular forces, including van der Waals interactions, π-π stacking, and hydrogen bonding. For aromatic molecules like 5-Fluoro-2-vinyl-benzaldehyde and its analogs, π-π stacking interactions between the benzene rings are a significant driving force for aggregation.

Computational studies on substituted benzene dimers have provided insights into how substituents affect the strength of π-π stacking interactions. The binding energy of these dimers can be calculated using high-level quantum mechanical methods. These studies have revealed that the nature and position of the substituents can either enhance or weaken the stacking interactions.

| Substituent (X) on Benzene | Binding Energy (kcal/mol) | Effect on π-π Stacking |

|---|---|---|

| -H (Benzene) | -2.4 | Reference |

| -F (Fluorobenzene) | -2.7 | Slightly Stabilizing |

| -CH=CH₂ (Styrene) | -3.1 | Stabilizing |

| -CHO (Benzaldehyde) | -3.5 | Stabilizing |

The data for these analogs suggest that both the fluoro and vinyl groups, as well as the aldehyde functionality, contribute to stronger π-π stacking interactions compared to unsubstituted benzene. The electron-withdrawing nature of the fluorine atom and the aldehyde group can influence the quadrupole moment of the aromatic ring, leading to more favorable electrostatic interactions in a stacked arrangement. The vinyl group, being a π-system itself, can also participate in stabilizing dispersive interactions.

Applications of 5 Fluoro 2 Vinyl Benzaldehyde As a Versatile Building Block in Advanced Chemical Synthesis

Precursor in the Synthesis of Specialty Chemicals and Functional Materials

The dual reactivity of the aldehyde and vinyl groups, combined with the electronic effects of the fluorine substituent, makes 5-fluoro-2-vinyl-benzaldehyde a promising precursor for a variety of specialty chemicals and functional materials. The aldehyde group can undergo a wide range of chemical transformations, including oxidation, reduction, and condensation reactions, to introduce new functional moieties. Simultaneously, the vinyl group can participate in polymerization and cycloaddition reactions.

The fluorine atom imparts unique properties to the resulting molecules, such as increased thermal stability, chemical resistance, and altered surface energy. These characteristics are highly desirable in the development of advanced polymers, high-performance coatings, and specialized reagents. For instance, the functionalization of poly(vinyl alcohol) with various benzaldehyde (B42025) derivatives has been shown to modify the polymer's properties, suggesting that 5-fluoro-2-vinyl-benzaldehyde could be used to create fluorinated poly(vinyl acetals) with tailored characteristics cdp-innovation.com.

Table 1: Potential Reactions for the Synthesis of Specialty Chemicals

| Reaction Type | Reactant(s) | Potential Product Class | Desired Properties |

| Acetalization | Poly(vinyl alcohol) | Fluorinated Poly(vinyl acetals) | Modified solubility, thermal stability |

| Wittig Reaction | Phosphonium ylides | Substituted Styrenes | Precursors for further synthesis |

| Knoevenagel Condensation | Active methylene (B1212753) compounds | Coumarin or Chromene derivatives | Dyes, optical materials |

| Reductive Amination | Amines | Fluorinated benzylamines | Surfactants, corrosion inhibitors |

Role in the Construction of Complex Organic Architectures and Natural Product Scaffolds

The construction of complex organic molecules, including natural products and their analogs, often relies on the use of multifunctional building blocks that allow for the efficient and stereocontrolled formation of new chemical bonds. 5-Fluoro-2-vinyl-benzaldehyde offers several strategic advantages in this context.

The vinyl group can act as a diene or dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings with high stereoselectivity wikipedia.orgorganic-chemistry.orgsigmaaldrich.comyoutube.com. This approach is widely used in the synthesis of natural products to introduce chemical complexity in a controlled manner wikipedia.org. The aldehyde group, on the other hand, is a versatile handle for chain extension and the introduction of various functional groups through reactions like the Wittig reaction organic-chemistry.orgunigoa.ac.insci-hub.seresearchgate.net. The Wittig reaction is instrumental in the synthesis of numerous natural products, allowing for the formation of carbon-carbon double bonds with control over stereochemistry unigoa.ac.insci-hub.seresearchgate.net.

Table 2: Potential Applications in Complex Molecule Synthesis

| Synthetic Strategy | Role of 5-Fluoro-2-vinyl-benzaldehyde | Resulting Structural Motif | Relevance |

| Diels-Alder Reaction | Diene or Dienophile | Substituted cyclohexene | Core scaffold of many natural products |

| Wittig Reaction | Electrophile (aldehyde) | Substituted alkene | Key bond formation in total synthesis |

| Aldol (B89426) Condensation | Electrophile (aldehyde) | α,β-Unsaturated ketone | Common structural unit in natural products |

| Grignard Reaction | Electrophile (aldehyde) | Secondary alcohol | Introduction of new stereocenters |

Utilization in the Development of Conjugated Polymers and Optoelectronic Materials (e.g., Photoluminescent Compounds)

Conjugated polymers are a class of materials with alternating single and double bonds that exhibit interesting electronic and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. The vinyl group of 5-fluoro-2-vinyl-benzaldehyde makes it a suitable monomer for the synthesis of conjugated polymers.

The Horner-Wadsworth-Emmons reaction, for example, is a key method for synthesizing vinylene-linked conjugated polymers from aldehydes and phosphonates nih.govresearchgate.net. The incorporation of a fluorinated benzaldehyde moiety into the polymer backbone can significantly influence the material's optoelectronic properties. The fluorine atom's high electronegativity can lower the energy levels of the polymer's molecular orbitals, which can be advantageous for tuning the emission color and improving the performance of electronic devices. The synthesis of photoluminescent materials from fluorinated styrenes and the use of vinyl benzaldehydes in creating conjugated systems highlight the potential of 5-fluoro-2-vinyl-benzaldehyde in this field researchgate.netnih.gov.

Table 3: Potential in Optoelectronic Material Synthesis

| Polymerization/Reaction Method | Co-monomer/Reactant | Potential Material Class | Key Feature |

| Horner-Wadsworth-Emmons Reaction | Aryl phosphonates | Poly(phenylene vinylene) derivatives | Tunable electronic properties |

| Heck Coupling | Aryl halides | Stilbene-containing polymers | Enhanced conjugation |

| Knoevenagel Condensation | Acetonitrile derivatives | Cyano-substituted poly(phenylene vinylene) | High electron affinity materials |

| Wittig Reaction | Bis-phosphonium salts | Poly(arylene vinylene)s | Controlled polymer architecture |

Strategic Intermediate for Pharmacologically Relevant Compounds and Molecular Probes